1,3-丁二醇

概述

描述

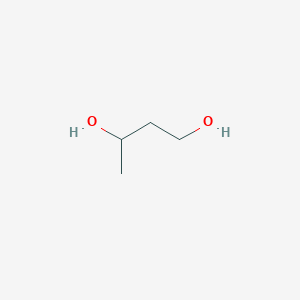

1,3-Butanediol is an organic compound with the chemical formula CH₃CH(OH)CH₂CH₂OH. It is a colorless, water-soluble liquid with a bittersweet taste. This compound is classified as a diol due to the presence of two hydroxyl (OH) groups.

科学研究应用

1,3-Butanediol has a wide range of applications in scientific research:

Chemistry: It is used as a co-monomer in the production of polyurethane and polyester resins.

Biology: It serves as a solvent in the preparation of various biological compounds.

Medicine: It is a precursor for the synthesis of pheromones, fragrances, and insecticides.

Industry: It is used as a humectant in cosmetics, especially in hair sprays and setting lotions.

作用机制

Target of Action

1,3-Butanediol primarily targets the liver and adipose tissue . In the liver, it is metabolized into β-hydroxybutyrate, a ketone body that serves as an alternative energy source . In adipose tissue, it influences redox homeostasis, endoplasmic reticulum stress, and adipokine production .

Mode of Action

1,3-Butanediol is metabolized in the liver into β-hydroxybutyrate, which can be used as an energy source during periods of fasting or carbohydrate restriction . In adipose tissue, it exerts antioxidant effects, reduces tissue ROS levels, oxidative damage to lipids and proteins, and enhances tissue soluble and enzymatic antioxidant capacity .

Biochemical Pathways

The compound is involved in the ketone body metabolic pathway . It is administered to rats, rapidly enhancing β-hydroxybutyrate serum levels . It also influences the redox homeostasis and endoplasmic reticulum stress pathways in adipose tissue .

Pharmacokinetics

Upon oral administration, 1,3-Butanediol is likely to remain intact in the stomach and is hydrolyzed in the small intestine into hexanoate and ®-1,3-butanediol . If absorbed intact, it is subject to hydrolysis by non-CYP enzymes in the liver and esterases in plasma .

Result of Action

The administration of 1,3-Butanediol results in increased β-hydroxybutyrate plasma levels . It also affects redox homeostasis, endoplasmic reticulum stress, and adipokine production in adipose tissue . After 14 days of treatment, rats showed a decrease in body weight gain, energy intake, gonadal-WAT (gWAT) weight, and adipocyte size compared to the control .

Action Environment

The action of 1,3-Butanediol can be influenced by environmental factors such as the presence of other compounds and the physiological state of the organism. For example, its action as a hypoglycaemic agent has been detected in various types of bell peppers . It is also used in the cosmetics industry due to its ability to prevent the assimilation of water from atmospheres of high humidity into film-forming preparations and prevent crystallization of insoluble components in cosmetic vehicles .

生化分析

Biochemical Properties

1,3-Butanediol plays a significant role in biochemical reactions. It is commonly administered to raise the bioavailability of β-hydroxybutyrate (βHB), the most abundant ketone body, in vivo and in the absence of nutrient deprivation

Cellular Effects

The effects of 1,3-Butanediol on various types of cells and cellular processes are complex and multifaceted. For instance, it has been observed that only 20% 1,3-Butanediol significantly elevates the systemic and urinary concentrations of βHB . This concentration is associated with deleterious side effects such as body mass loss, dehydration, metabolic acidosis, and sinusoidal dilation .

Molecular Mechanism

The molecular mechanism of 1,3-Butanediol involves its conversion into βHB. The concentration of 1,3-Butanediol that yields a systemic concentration of βHB similar to that observed after a 24 h fast has yet to be determined . The exact molecular interactions, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still under study.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Butanediol change over time. For example, in a study where 1,3-Butanediol was administered via drinking water to adult, male Wistar-Kyoto rats for four weeks, it was observed that rats treated with 20% 1,3-Butanediol had a rapid and sustained reduction in body mass .

Dosage Effects in Animal Models

The effects of 1,3-Butanediol vary with different dosages in animal models. For instance, all concentrations of 1,3-Butanediol decreased food consumption, but only the 20% concentration decreased fluid consumption . At high doses, 1,3-Butanediol can have toxic or adverse effects.

Metabolic Pathways

1,3-Butanediol is involved in several metabolic pathways. It is commonly administered to stimulate the biosynthesis of βHB

准备方法

1,3-Butanediol can be synthesized through several methods:

Hydrogenation of 3-hydroxybutanal: This method involves the hydrogenation of 3-hydroxybutanal to produce 1,3-butanediol.

Biocatalytic hydrogenation of 4-hydroxy-2-butanone: This method uses biocatalysts to convert 4-hydroxy-2-butanone into 1,3-butanediol.

Deracemization of racemic 1,3-butanediol: This involves the transformation of a racemic mixture into a single stereoisomeric product using a stereoinverting cascade system.

化学反应分析

1,3-Butanediol undergoes various chemical reactions:

Oxidation: It can be oxidized to produce 3-hydroxybutanal.

Dehydration: Dehydration of 1,3-butanediol results in the formation of 1,3-butadiene.

Condensation: It can react with carboxylic acids to form chlorohydrin esters in the presence of chlorotrimethylsilane.

Common reagents and conditions used in these reactions include hydrogen gas for hydrogenation, biocatalysts for biocatalytic processes, and chlorotrimethylsilane for condensation reactions. The major products formed from these reactions include 1,3-butadiene and various esters.

相似化合物的比较

1,3-Butanediol can be compared with other butanediol isomers:

1,2-Butanediol: This isomer has hydroxyl groups on the first and second carbon atoms.

1,4-Butanediol: This isomer has hydroxyl groups on the first and fourth carbon atoms.

2,3-Butanediol: This isomer has hydroxyl groups on the second and third carbon atoms.

1,3-Butanediol is unique due to its specific placement of hydroxyl groups, which gives it distinct chemical properties and applications compared to its isomers.

生物活性

1,3-Butanediol (BD) is a diol with significant biological activity, primarily recognized for its role as a precursor in the production of ketone bodies. It has garnered attention in various fields, including metabolic research, pharmacology, and nutrition. This article delves into the biological activity of 1,3-butanediol, focusing on its metabolic effects, potential therapeutic applications, and relevant case studies.

Ketogenesis and Energy Metabolism

1,3-Butanediol is rapidly metabolized in the liver to produce β-hydroxybutyrate (BHB), a key ketone body that serves as an alternative energy source during periods of low carbohydrate availability. Studies have demonstrated that administration of BD leads to a significant increase in plasma BHB levels. For instance, one study reported that rats administered BD showed a rapid dose-dependent elevation of BHB serum levels, indicating its potential use in inducing ketosis without the need for dietary restrictions .

Table 1: Effects of 1,3-Butanediol on Plasma BHB Levels

| Time Post-Administration | Plasma BHB Level (mM) | Change from Baseline (%) |

|---|---|---|

| 3 hours | >5 | Significant Increase |

| 14 days | Sustained >3 | Sustained Increase |

Antioxidant Properties

Research indicates that BD possesses antioxidant properties, which may contribute to its beneficial effects on metabolic health. In a study involving rats, BD administration resulted in a marked reduction in reactive oxygen species (ROS) levels and oxidative damage to lipids and proteins. Specifically, lipid hydroperoxide levels decreased by 47% and carbonylated protein levels by 80% within three hours of administration .

Table 2: Antioxidant Effects of 1,3-Butanediol

| Parameter | Control Group | BD Administration (3h) | BD Administration (14d) |

|---|---|---|---|

| Lipid Hydroperoxide Levels | Baseline | -47% | -33% |

| Carbonylated Protein Levels | Baseline | -80% | -60% |

| ROS Levels | Baseline | -52% | -46% |

Epilepsy and Neurological Disorders

The ketogenic diet has been established as an effective treatment for drug-resistant epilepsy. Recent studies have explored the use of BD as a ketone ester to enhance the anticonvulsant effects in animal models. One notable study administered R,S-1,3-butanediol acetoacetate diester (BD-AcAc2) to rats exposed to hyperbaric oxygen conditions that typically induce seizures. The results indicated that BD-AcAc2 significantly delayed the onset of seizures compared to controls .

Weight Management and Obesity

BD's role in promoting ketosis has implications for weight management strategies. Its ability to enhance fat oxidation while reducing adipocyte size has been documented in animal studies. After 14 days of BD administration, rats exhibited reduced body weight gain and decreased energy intake alongside alterations in adipose tissue morphology .

Case Study: Weight Loss with 1,3-Butanediol Supplementation

In a controlled trial evaluating the effects of BD on weight loss, participants who supplemented with BD showed a significant reduction in body fat percentage compared to those receiving a placebo. This suggests that BD may be an effective adjunct in obesity management strategies.

属性

IUPAC Name |

butane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-4(6)2-3-5/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPZLCDOIYMWBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | 1,3-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1182 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,3-Butanediol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/1,3-Butanediol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55251-78-0 | |

| Record name | 1,3-Butanediol polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55251-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8026773 | |

| Record name | 1,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Very hygroscopic liquid; Pure form is colorless; [Merck Index], COLOURLESS VISCOUS HYGROSCOPIC LIQUID. | |

| Record name | 1,3-Butanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2785 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1182 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

207.5 °C, 207.50 °C. @ 760.00 mm Hg | |

| Record name | 1,3-BUTANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1182 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

121 °C, 250 °F (121 °C) (Cleveland Open Cup) | |

| Record name | 1,3-Butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2785 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-BUTANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1182 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with water, Practically insoluble in aliphatic hydrocarbons, benzene, toluene, carbon tetrachloride, ethanolamines, mineral and linseed oil; soluble in acetone, methyl ethyl ketone, ethanol, dibutyl phthalate, castor oil, Slightly soluble in ether, 1000 mg/mL at 25 °C, Solubility in water: good | |

| Record name | 1,3-BUTANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1182 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.0053 g/cu cm at 20 °C, Relative density (water = 1): 1.00 | |

| Record name | 1,3-BUTANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1182 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.2 | |

| Record name | 1,3-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1182 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.02 [mmHg], 0.02 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 8 | |

| Record name | 1,3-Butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2785 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-BUTANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1182 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Crude diol often contains acetaldehyde, butyraldehyde, crotonaldehyde, various oligomers of the aldehydes, as well as several acetals. | |

| Record name | 1,3-BUTANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous liquid, Pure compound is colorless | |

CAS No. |

107-88-0 | |

| Record name | 1,3-Butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylene glycol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14110 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,3-BUTANEDIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Butanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLENE GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XUS85K0RA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-BUTANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1182 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

< -50 °C | |

| Record name | 1,3-BUTANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,3-butanediol impact blood glucose and ketone body levels?

A1: 1,3-Butanediol acts as a precursor to ketone bodies, specifically β-hydroxybutyrate (BHB). Studies in lactating goats [, , ], steers [, ], and rats [, ] demonstrate that 1,3-butanediol administration leads to increased blood BHB concentrations, often accompanied by decreased blood glucose levels. This effect on glucose is likely due to 1,3-butanediol's role in promoting a metabolic shift towards ketone body utilization for energy.

Q2: What is the primary site of 1,3-butanediol metabolism in cattle?

A2: Research suggests that the liver plays a primary role in metabolizing 1,3-butanediol in cattle [, ]. In vitro studies comparing bovine liver, rumen papillae, and kidney cortex showed that the liver exhibited the highest capacity to convert 1,3-butanediol into D-β-hydroxybutyrate.

Q3: Can 1,3-butanediol be used as an energy source for cattle?

A3: Yes, studies have shown that 1,3-butanediol, at levels up to 4% of the diet, can be effectively utilized as an energy source by cattle [, ]. This is supported by observations of comparable or even improved growth rates and feed efficiency in cattle fed 1,3-butanediol supplemented diets.

Q4: How does 1,3-butanediol affect hepatic fatty acid synthesis in rats?

A4: Research suggests that 1,3-butanediol can suppress hepatic fatty acid synthesis in rats []. This effect is thought to be linked to 1,3-butanediol's influence on the cellular redox state, potentially by increasing the NADH/NAD+ ratio and elevating hepatic long-chain acyl-CoA levels.

Q5: What are the potential neuroprotective effects of 1,3-butanediol?

A5: Studies in rats have shown that 1,3-butanediol can increase survival time following hypoxic insult and reduce associated neurological deficits [, , ]. While the precise mechanism remains unclear, it's suggested that reduced brain lactate accumulation and enhanced substrate availability (ketones, glucose) during oxygen deprivation may contribute to this protective effect.

Q6: Can 1,3-butanediol supplementation impact birth weight in pigs?

A6: A recent study found that supplementing the diets of pregnant pigs (gilts and sows) with 1,3-butanediol during late gestation led to increased birth weights and total litter weights in their progeny []. This effect is hypothesized to be linked to 1,3-butanediol’s ability to elevate circulating ketones, providing an alternative energy source for developing piglets.

Q7: What is the molecular formula and weight of 1,3-butanediol?

A7: 1,3-Butanediol has the molecular formula C4H10O2 and a molecular weight of 90.12 g/mol.

Q8: What are some potential applications of 1,3-butanediol?

A8: 1,3-Butanediol is currently used as a solvent for food flavors [, ]. It has potential as a functional food additive, a preservative, and a source of calories for humans and animals, pending further research and regulatory approvals.

Q9: How is 1,3-butanediol used in the synthesis of cyclic carbonates?

A9: 1,3-Butanediol can be used as a starting material in the lipase-catalyzed transesterification reaction with dimethyl carbonate to produce six-membered cyclic carbonates []. These cyclic carbonates are valuable intermediates in the synthesis of polymers like polyurethanes and polycarbonates.

Q10: Can 1,3-butanediol be used in cryopreservation?

A10: Research has shown that 1,3-butanediol can be a component of vitrification solutions used in cryopreservation techniques []. Specifically, a solution containing ethylene glycol, dimethyl sulfoxide, and 1,3-butanediol was shown to be effective in cryopreserving mouse blastocysts.

Q11: Can 1,3-butanediol be used as a starting material to produce other valuable chemicals?

A11: Yes, 1,3-butanediol can be used as a substrate for the production of (S)-3-hydroxybutyric acid and (R)-1,3-butanediol using methanol yeast [, ]. These chiral compounds have applications in the pharmaceutical and chemical industries.

Q12: How does the metabolism of 1,3-butanediol enantiomers differ from that of 1,2-propanediol enantiomers?

A12: While both R- and S-enantiomers of 1,3-butanediol exhibit similar uptake kinetics from dog plasma, the metabolism of (S)-1,2-propanediol is faster than that of its (R)-enantiomer []. This difference highlights the stereospecificity of enzymatic processes involved in diol metabolism.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。